2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is a compound that features a trifluoromethyl group, a pyrimidinylsulfamoyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenylamine with 2,2,2-trifluoroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its applications in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in microbial or cancer cell growth. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis.
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: A trifluoromethyl derivative used in various chemical reactions.
Uniqueness
2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is unique due to its combination of a trifluoromethyl group and a pyrimidinylsulfamoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11F3N4O3S |
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Molecular Weight |
360.31 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H11F3N4O3S/c1-8-6-7-17-12(18-8)20-24(22,23)10-4-2-9(3-5-10)19-11(21)13(14,15)16/h2-7H,1H3,(H,19,21)(H,17,18,20) |
InChI Key |
WCXDONOHTHAZOR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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